molecular formula C14H15N3O3 B2644036 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride CAS No. 2248702-12-5

3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

Cat. No.: B2644036
CAS No.: 2248702-12-5
M. Wt: 273.29 g/mol
InChI Key: QZCGMGMBHRRQER-UHFFFAOYSA-N
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Description

The compound “3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It has a CAS Number of 2248702-12-5 and a molecular weight of 309.75 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A specific method for the synthesis of “this compound” is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Reactivity

  • Efficient syntheses for precursor molecules have been reported, leading to the development of dissymmetric ligands with potential applications in solvent extraction reagents. The study detailed the synthesis of related compounds and their complexation reactions with lanthanide(III) ions, suggesting modifications for improved reagents (Ouizem et al., 2014).

Structure-Activity Relationships

  • IT-066, a structurally related H2-receptor antagonist, was investigated for its unique mode of action against histamine-induced positive chronotropic action in guinea pigs, highlighting the importance of its structure in receptor interaction (Kijima et al., 1998).

Luminescent Properties and Photo-induced Electron Transfer

  • Novel piperazine substituted naphthalimide compounds were synthesized, displaying characteristics of pH probes and potential for fluorescence quenching through photo-induced electron transfer processes (Gan et al., 2003).

Metabolism

  • Studies on the metabolism of aminoglutethimide, a drug structurally related to the compound , have identified major metabolic pathways and new metabolites in human urine, underscoring the complexity of drug metabolism and its implications for therapy (Goss et al., 1985).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride' involves the reaction of 6-(Aminomethyl)-1-oxoisoindoline-2-carboxylic acid with piperidine-2,6-dione in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "6-(Aminomethyl)-1-oxoisoindoline-2-carboxylic acid", "Piperidine-2,6-dione", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 6-(Aminomethyl)-1-oxoisoindoline-2-carboxylic acid in a suitable solvent.", "Step 2: Add piperidine-2,6-dione to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add hydrochloric acid to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Purify the product by recrystallization or other suitable means." ] }

CAS No.

2248702-12-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-[5-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H15N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19)

InChI Key

QZCGMGMBHRRQER-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN

solubility

not available

Origin of Product

United States

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